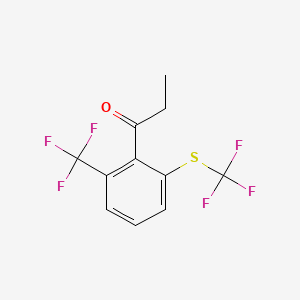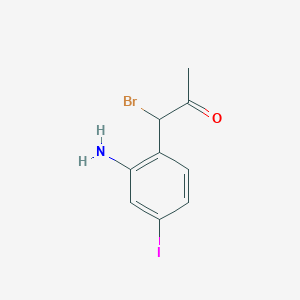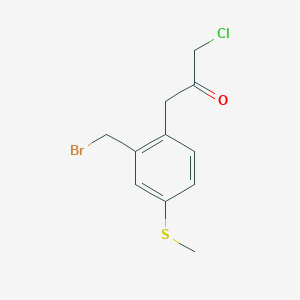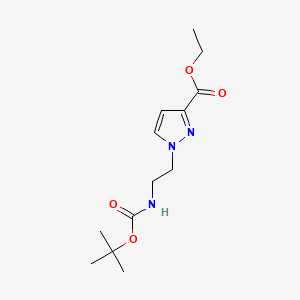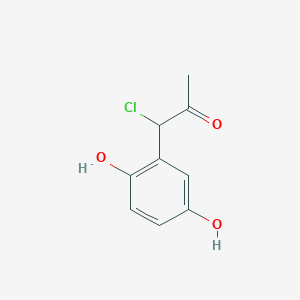
2-Bromo-1,3,5-tri(pentan-3-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3,5-tri(pentan-3-yl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and three pentan-3-yl groups. This compound is part of the broader class of bromobenzenes, which are known for their applications in organic synthesis and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3,5-tri(pentan-3-yl)benzene typically involves the bromination of 1,3,5-tri(pentan-3-yl)benzene. This reaction can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3,5-tri(pentan-3-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .
Scientific Research Applications
2-Bromo-1,3,5-tri(pentan-3-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between brominated compounds and biological macromolecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-Bromo-1,3,5-tri(pentan-3-yl)benzene exerts its effects involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with nucleophiles. This compound can also interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3,5-triisopropylbenzene: Similar in structure but with isopropyl groups instead of pentan-3-yl groups.
1-Bromo-2,4,6-triisopropylbenzene: Another isomer with bromine and isopropyl groups in different positions.
2-Bromo-1,3,5-tri-tert-butylbenzene: Contains tert-butyl groups instead of pentan-3-yl groups.
Uniqueness
2-Bromo-1,3,5-tri(pentan-3-yl)benzene is unique due to the presence of pentan-3-yl groups, which can influence its reactivity and interactions compared to compounds with smaller or bulkier alkyl groups. This structural variation can lead to differences in physical properties, such as solubility and boiling point, as well as distinct reactivity patterns in chemical reactions .
Properties
CAS No. |
825644-14-2 |
|---|---|
Molecular Formula |
C21H35Br |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-bromo-1,3,5-tri(pentan-3-yl)benzene |
InChI |
InChI=1S/C21H35Br/c1-7-15(8-2)18-13-19(16(9-3)10-4)21(22)20(14-18)17(11-5)12-6/h13-17H,7-12H2,1-6H3 |
InChI Key |
VEGMSAHZWARETO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC(=C(C(=C1)C(CC)CC)Br)C(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)
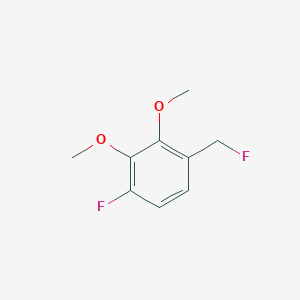
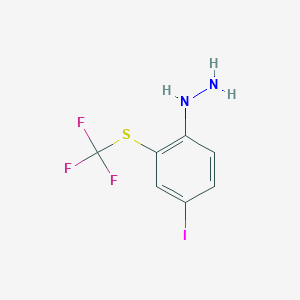
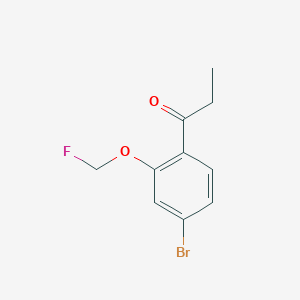
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
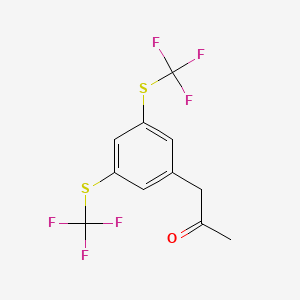
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
